Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester
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Overview
Description
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester typically involves the reaction of hexamethylenediamine with chloroacetic acid, followed by quaternization with dimethyl sulfate and subsequent esterification with hexadecanol . The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The process includes continuous monitoring and adjustment of reaction parameters to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial treatments and drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products
Mechanism of Action
The mechanism of action of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to bind to the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in molecular biology as a surfactant.
Uniqueness
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Properties
CAS No. |
18277-83-3 |
---|---|
Molecular Formula |
C46H94Cl2N2O4 |
Molecular Weight |
810.2 g/mol |
IUPAC Name |
(2-hexadecoxy-2-oxoethyl)-[6-[(2-hexadecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C46H94N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41-51-45(49)43-47(3,4)39-35-31-32-36-40-48(5,6)44-46(50)52-42-38-34-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-44H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
WQROWESFEHPGCA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
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